molecular formula C27H24N4O3S2 B2671625 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 865174-10-3

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2671625
CAS No.: 865174-10-3
M. Wt: 516.63
InChI Key: LRBUPSDLPNCCGU-IKPAITLHSA-N
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Description

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an acetamido group, an ethoxyethyl group, a benzo[d]thiazolylidene moiety, and a quinoline carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the acetamido group: Acetylation of the amino group on the benzo[d]thiazole core using acetic anhydride or acetyl chloride.

    Attachment of the ethoxyethyl group: Alkylation of the benzo[d]thiazole core with 2-bromoethyl ethyl ether in the presence of a base such as potassium carbonate.

    Formation of the quinoline carboxamide: This can be synthesized by reacting 2-aminobenzonitrile with a thiophene derivative under suitable conditions to form the quinoline ring, followed by carboxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group or the acetamido group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, amines, or other nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides, sulfones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as enhanced stability, reactivity, or electronic properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, the compound may inhibit or activate certain enzymes, alter signal transduction pathways, or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.

    (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(furan-2-yl)quinoline-4-carboxamide: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S2/c1-3-34-13-12-31-23-11-10-18(28-17(2)32)15-25(23)36-27(31)30-26(33)20-16-22(24-9-6-14-35-24)29-21-8-5-4-7-19(20)21/h4-11,14-16H,3,12-13H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBUPSDLPNCCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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